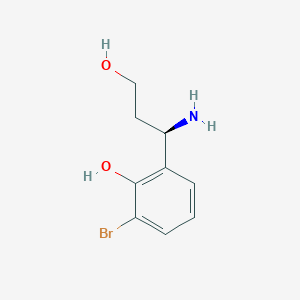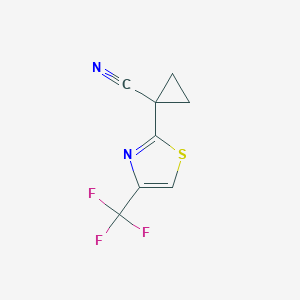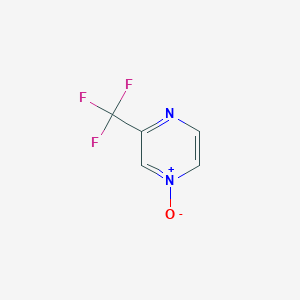
2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a bromine atom attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol typically involves multi-step organic reactions. One common method starts with the bromination of phenol to introduce the bromine atom at the 6-position. This is followed by the protection of the hydroxyl group and subsequent introduction of the amino group through reductive amination. The final step involves deprotection to yield the target compound.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are crucial to ensure high purity and cost-effectiveness.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The amino group can be reduced to form various derivatives.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2-((1R)-1-Amino-3-oxopropyl)-6-bromophenol.
Reduction: Formation of this compound derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: In materials science, it is explored for its potential use in the synthesis of polymers and other advanced materials with unique properties.
作用機序
The mechanism by which 2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The bromine atom may enhance binding affinity through halogen bonding interactions.
類似化合物との比較
- 2-((1R)-1-Amino-3-hydroxypropyl)-4-bromophenol
- 2-((1R)-1-Amino-3-hydroxypropyl)-6-chlorophenol
- 2-((1R)-1-Amino-3-hydroxypropyl)-6-iodophenol
Uniqueness: Compared to its analogs, 2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol may exhibit unique reactivity and binding properties due to the presence of the bromine atom, which can influence its electronic and steric characteristics. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C9H12BrNO2 |
|---|---|
分子量 |
246.10 g/mol |
IUPAC名 |
2-[(1R)-1-amino-3-hydroxypropyl]-6-bromophenol |
InChI |
InChI=1S/C9H12BrNO2/c10-7-3-1-2-6(9(7)13)8(11)4-5-12/h1-3,8,12-13H,4-5,11H2/t8-/m1/s1 |
InChIキー |
XAIMPYPCULCQJG-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Br)O)[C@@H](CCO)N |
正規SMILES |
C1=CC(=C(C(=C1)Br)O)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13036712.png)

![exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13036733.png)

![(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036749.png)

![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)

![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)

![(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol fumarate](/img/structure/B13036801.png)
